molecular formula C20H16ClN3O2S B2820075 2-(benzo[d]isoxazol-3-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide CAS No. 1421527-82-3

2-(benzo[d]isoxazol-3-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide

Cat. No.: B2820075
CAS No.: 1421527-82-3
M. Wt: 397.88
InChI Key: RVRQXIHEIRHQNE-UHFFFAOYSA-N
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Description

2-(benzo[d]isoxazol-3-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a complex organic compound that features a benzo[d]isoxazole ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Benzo[d]isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thiazole Ring: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the benzo[d]isoxazole and thiazole intermediates through an amide bond formation. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]isoxazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules.

Biology

Biologically, it may interact with various enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, it could be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to therapeutic effects. For instance, it might inhibit a particular enzyme involved in a disease pathway or bind to a receptor to block its activation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d]isoxazol-3-yl)acetamide
  • N-(2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide
  • Benzo[d]isoxazole derivatives
  • Thiazole derivatives

Uniqueness

What sets 2-(benzo[d]isoxazol-3-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide apart is its dual-ring structure, combining the properties of both benzo[d]isoxazole and thiazole rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-12-18(27-20(23-12)13-6-2-4-8-15(13)21)11-22-19(25)10-16-14-7-3-5-9-17(14)26-24-16/h2-9H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRQXIHEIRHQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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